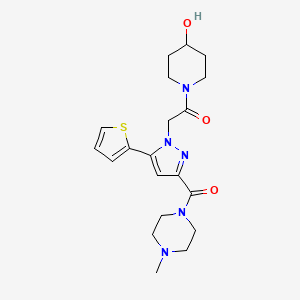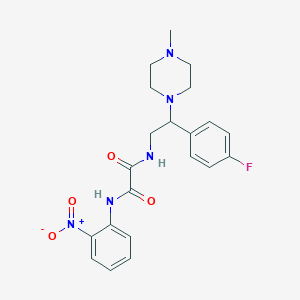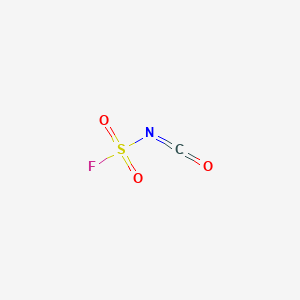![molecular formula C18H21N5O2 B2967338 N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359065-48-7](/img/structure/B2967338.png)
N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a complex organic compound that contains several functional groups, including an amide, a triazole, and a quinoxaline . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. Triazoles, for example, can accommodate a broad range of substituents around their core structures .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some similar compounds exhibit excellent thermal stability .Applications De Recherche Scientifique
Antidepressant and Adenosine Receptor Antagonist Potential
- A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, including compounds structurally related to "N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide", has been prepared, displaying significant potential as novel and rapid acting antidepressant agents. These compounds have shown to reduce immobility in Porsolt's behavioral despair model in rats upon acute administration. Moreover, they bind avidly to adenosine A1 and A2 receptors, indicating their role as potent adenosine receptor antagonists. The structure-activity relationship (SAR) studies suggest that optimal activity is associated with specific substituents at various positions, influencing their affinity and selectivity towards A1 and A2 receptors (Sarges et al., 1990).
Synthesis and Structural Diversity
- A diversified synthesis approach for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives has been demonstrated, utilizing a Ugi four-component reaction followed by a copper-catalyzed tandem reaction. This method provides rapid access to structurally varied and complex fused tricyclic scaffolds, showcasing the versatility in synthesizing derivatives related to "this compound" (An et al., 2017).
Anticancer and Antimicrobial Activities
- The synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs linked to the triazoloquinoxaline moiety has shown potential biological activities. These compounds, related to the core structure of interest, have been explored for their potential applications in medicinal chemistry, including anticancer and antimicrobial activities (Fathalla, 2015).
Mécanisme D'action
Target of Action
The primary target of N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is DNA . This compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction with DNA is crucial for its biological activity, particularly its anticancer properties .
Mode of Action
This compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the processes of replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
It is known that the compound’s intercalation into dna can disrupt a variety of cellular processes, including dna replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
Its ability to intercalate dna suggests that it may have good cellular permeability, which could potentially enhance its bioavailability .
Result of Action
The primary result of the action of this compound is the induction of cell death in cancer cells . By intercalating DNA, the compound disrupts essential cellular processes, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for the development of new anticancer drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s ability to intercalate DNA . Additionally, the presence of other molecules, such as proteins or other DNA-binding compounds, can also influence its action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-20-21-17-18(25)22(14-9-5-6-10-15(14)23(12)17)11-16(24)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAVEMQFVQZIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2967256.png)



![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/no-structure.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2967268.png)
![4-[3-(5-Bromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B2967270.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2967273.png)
![4-[2-(2-Methylpropyl)oxiran-2-yl]oxane](/img/structure/B2967274.png)
![1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2967276.png)


